molecular formula C23H26ClN3O4S2 B2833989 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride CAS No. 1189677-59-5

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride

Cat. No.: B2833989
CAS No.: 1189677-59-5
M. Wt: 508.05
InChI Key: CQIBKHHIPANWEI-UHFFFAOYSA-N
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Description

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride is a structurally complex compound featuring a tetrahydrothiazolopyridine core fused with a benzyl group at position 5 and a propanamide side chain modified by a 4-methoxyphenylsulfonyl moiety. The hydrochloride salt enhances solubility, which is critical for pharmacokinetic optimization .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2.ClH/c1-30-18-7-9-19(10-8-18)32(28,29)14-12-22(27)25-23-24-20-11-13-26(16-21(20)31-23)15-17-5-3-2-4-6-17;/h2-10H,11-16H2,1H3,(H,24,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIBKHHIPANWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18H22N2O3SC_{18}H_{22}N_2O_3S with a molecular weight of 358.44 g/mol. The structural representation includes a thiazolo-pyridine moiety and a sulfonamide group that may contribute to its biological properties.

Research indicates that compounds similar to this one exhibit activity through modulation of various receptors and enzymes. Specifically, the thiazolo-pyridine core has been associated with interactions with adrenergic receptors, particularly beta-adrenergic receptors, influencing cardiovascular and metabolic pathways .

Antagonistic Effects on Receptors

Studies have shown that derivatives of thiazolo-pyridine can act as selective agonists or antagonists for beta-adrenergic receptors. For instance, the 2-amino derivatives demonstrated selective beta3-AR agonist activity in functional assays . This suggests that the compound may influence metabolic processes such as lipolysis and thermogenesis.

Enzyme Inhibition

The compound's sulfonamide group may contribute to inhibitory effects on certain enzymes. Sulfonamides are known for their ability to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways . This inhibition could have implications in conditions like glaucoma or edema.

Study 1: Beta-Adrenergic Activity

A study on similar thiazolo-pyridine derivatives highlighted their potential as non-selective beta-adrenoceptor agonists. The findings suggested that modifications in the side chains could enhance selectivity towards specific beta receptors .

Study 2: Antimicrobial Properties

Another investigation into related compounds revealed antimicrobial properties against various bacterial strains. The mechanism was attributed to disruption of bacterial cell wall synthesis, although specific data on the hydrochloride form remains limited .

Data Table: Summary of Biological Activities

Activity Description Reference
Beta-Adrenergic AgonismModulates beta3-AR activity
Enzyme InhibitionPotential inhibition of carbonic anhydrase
Antimicrobial EffectDisruption of bacterial cell wall synthesis

Scientific Research Applications

Pharmaceutical Research

The compound has been identified as a bioactive reagent with potential applications in drug development. Its unique structural features allow it to interact with various biological targets, making it a candidate for the treatment of several diseases.

The compound's thiazolo-pyridine core structure contributes to its pharmacological properties. It has shown promise as an agonist for beta-adrenoceptors, which are crucial for metabolic regulation and have implications in obesity treatment . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole moiety can significantly influence its selectivity and potency towards these receptors .

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride typically involves multi-step reactions that include cyclization and amide formation. Optimizing reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity .

Case Studies and Research Findings

Several studies have explored the compound's biological activity:

  • Study on Beta-Adrenoceptor Activity : This research evaluated the compound's ability to selectively activate beta3-adrenoceptors through radioligand binding studies. The findings suggest that this activity is crucial for potential applications in treating metabolic disorders .
  • Inhibitory Effects on Disease Pathways : Investigations into compounds with similar structures have shown their potential to inhibit pathways involved in cancer progression. Further studies are needed to elucidate specific interactions at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The tetrahydrothiazolo[5,4-c]pyridine scaffold is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties.

Key Analogues :

N-(5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride

  • Molecular Formula : C24H28ClN3OS
  • Substituents :

  • Benzamide group at position 2 (vs. propanamide in the target compound).
  • 4-tert-Butylphenyl substituent (vs. 4-methoxyphenylsulfonyl in the target).
    • Key Differences :
  • Benzamide derivatives generally exhibit reduced solubility in aqueous media compared to sulfonamide/propanamide analogues.

5-(Aryl/Heteroarylsulfonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines

  • Molecular Formula : Varies (e.g., C18H17N3O2S2 for 4-methylphenylsulfonyl derivatives).
  • Substituents :

  • Aryl/heteroarylsulfonyl groups at position 5 (similar to the target compound’s 4-methoxyphenylsulfonyl).
  • Pyrrole group at position 2 (vs. benzyl in the target).
    • Key Differences :
  • Pyrrole-containing derivatives demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), whereas benzyl-substituted compounds like the target may prioritize CNS or protease targeting due to enhanced blood-brain barrier penetration .
  • Sulfonyl groups with electron-withdrawing substituents (e.g., nitro, chloro) show higher enzymatic inhibition than electron-donating groups (e.g., methoxy) .

Functional Group Impact

Functional Group Target Compound Compound Compounds
Core Structure Tetrahydrothiazolo[5,4-c]pyridine Tetrahydrothiazolo[5,4-c]pyridine Tetrahydrothiazolo[5,4-c]pyridine
Position 2 Substituent Propanamide (sulfonyl-linked) Benzamide 1H-pyrrole
Position 5 Substituent Benzyl Benzyl Aryl/heteroarylsulfonyl
Polarity (clogP) ~2.8 (estimated) ~4.2 ~1.5–3.5
Biological Activity Undisclosed (theoretical) Undisclosed Antimicrobial (MIC: 8–32 µg/mL)

Research Findings and Implications

  • Antimicrobial Activity : highlights sulfonyl derivatives’ efficacy against Gram-positive bacteria, but the target compound’s methoxy group may reduce potency compared to nitro- or chloro-substituted analogues .
  • CNS Potential: The benzyl group in the target compound and derivatives suggests possible neuroactivity, as benzyl moieties are common in blood-brain barrier penetrants (e.g., benzodiazepines) .

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the preparation of the thiazolo-pyridine core followed by functionalization with sulfonyl and benzamide groups. Key steps include:

  • Cyclization of thiazole precursors under reflux with catalysts like pyridinium p-toluenesulfonate .
  • Coupling reactions (e.g., amide bond formation) using coupling agents such as HATU or EDC in solvents like dichloromethane or acetonitrile .
  • Purification via column chromatography and HPLC to achieve >95% purity . Challenges : Ensuring regioselectivity during cyclization and minimizing side reactions (e.g., sulfonation overoxidation). Temperature control (<0°C to 80°C) and inert atmospheres are critical .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C): Confirms structural integrity, particularly the thiazolo-pyridine core and sulfonyl group positioning .
  • LC-MS/HPLC : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion detection) .
  • X-ray crystallography (if crystals form): Resolves 3D conformation of the tetrahydrothiazolo-pyridine system .

Q. What are the primary biological targets of this compound?

While direct data on this compound is limited, structural analogs suggest activity against:

  • Kinases (e.g., JAK2, EGFR): The sulfonyl and benzamide groups enable hydrogen bonding with ATP-binding pockets .
  • Neurotransmitter receptors (e.g., 5-HT₃): The thiazolo-pyridine core mimics tryptamine scaffolds . Assays : Kinase inhibition (IC₅₀ via fluorescence polarization) and receptor binding (radioligand displacement) are standard .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent selection : Replacing dichloromethane with acetonitrile improves solubility of intermediates, reducing reaction time by 30% .
  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency (yield increases from 60% to 85%) .
  • Flow chemistry : Continuous flow systems mitigate exothermic risks during sulfonation .

Q. How should researchers address contradictions in reported biological activities across analogs?

Discrepancies often arise from substituent effects. For example:

  • 4-Methoxy vs. 3,4-dimethoxybenzamide analogs : The latter shows 10-fold higher kinase inhibition due to enhanced hydrophobic interactions .
  • Sulfonyl positioning : Para-substitution (vs. ortho) improves solubility but reduces receptor binding affinity . Resolution : Perform head-to-head assays under identical conditions and use molecular docking to map substituent contributions .

Q. What computational strategies predict this compound’s pharmacokinetics?

  • Molecular dynamics (MD) simulations : Model blood-brain barrier permeability via logP calculations (predicted logP = 2.8 ± 0.3) .
  • ADMET prediction tools (e.g., SwissADME) : Highlight moderate CYP3A4 inhibition risk (≥50% at 10 µM) .
  • Density Functional Theory (DFT) : Optimize sulfonyl group geometry for target binding .

Q. How do structure-activity relationship (SAR) studies guide derivative design?

Key modifications and outcomes include:

  • Benzyl group replacement : Cyclopropyl analogs reduce metabolic degradation (t₁/₂ increases from 2.1 to 4.3 hrs) .
  • Sulfonyl-to-carbonyl swaps : Lower kinase activity but improve aqueous solubility (LogS increases by 1.2 units) . Methodology : Parallel synthesis of 10–20 derivatives followed by high-throughput screening .

Q. What experimental methods elucidate enzyme interaction mechanisms?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and entropy (ΔS) for thermodynamic profiling .
  • Cryo-EM : Resolves compound-enzyme complexes at near-atomic resolution (e.g., PDB deposition) .

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